molecular formula C32H31BO2 B2917878 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane CAS No. 1260865-91-5

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2917878
CAS No.: 1260865-91-5
M. Wt: 458.41
InChI Key: XIPGCKFASRXQSN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the reaction of 1,2,2-triphenylvinylbenzene with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Modified Derivatives: Resulting from substitution reactions with different functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its boronic acid functionality makes it a versatile reagent in cross-coupling reactions.

Medicine: In medicinal chemistry, it can be used to develop new pharmaceuticals, especially in the design of boronic acid-based drugs.

Industry: The material properties of this compound make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a boronic acid derivative facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the additional phenyl groups.

  • Bis(pinacolato)diboron: Another boronic acid derivative used in cross-coupling reactions.

Uniqueness: 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane is unique due to its complex structure, which includes the 1,2,2-triphenylvinyl group. This additional complexity can provide enhanced reactivity and selectivity in chemical reactions compared to simpler boronic acid derivatives.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-20-27(21-23-28)30(26-18-12-7-13-19-26)29(24-14-8-5-9-15-24)25-16-10-6-11-17-25/h5-23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPGCKFASRXQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260865-91-5
Record name 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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